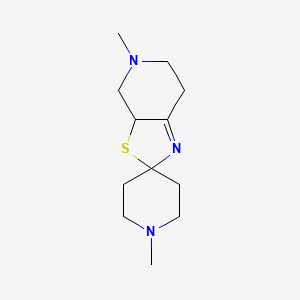
Spiro(piperidine-4,2'(5'H)-thiazolo(5,4-c)pyridine), 3'a,4',6',7'-tetrahydro-1,5'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- is a complex organic compound that features a spiro linkage between a piperidine ring and a thiazolo-pyridine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Construction of the Thiazolo-Pyridine System: This can be achieved by reacting appropriate thiazole and pyridine derivatives under specific conditions.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be facilitated by using specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine) derivatives: Compounds with similar core structures but different substituents.
Other Spiro Compounds: Such as spirooxindoles or spirocyclic lactams.
Uniqueness
The uniqueness of Spiro(piperidine-4,2’(5’H)-thiazolo(5,4-c)pyridine), 3’a,4’,6’,7’-tetrahydro-1,5’-dimethyl- lies in its specific spiro linkage and the combination of piperidine and thiazolo-pyridine systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
2460-28-8 |
|---|---|
Molecular Formula |
C12H21N3S |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
1',5-dimethylspiro[3a,4,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2,4'-piperidine] |
InChI |
InChI=1S/C12H21N3S/c1-14-7-4-12(5-8-14)13-10-3-6-15(2)9-11(10)16-12/h11H,3-9H2,1-2H3 |
InChI Key |
HPIXOTNMJSLWPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)N=C3CCN(CC3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


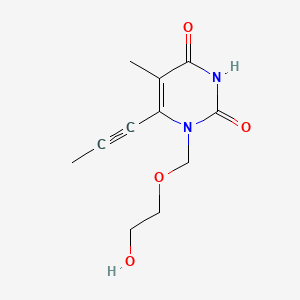

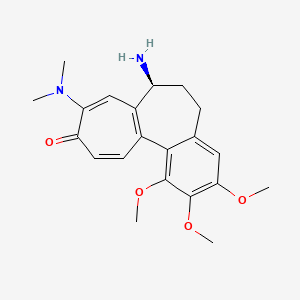
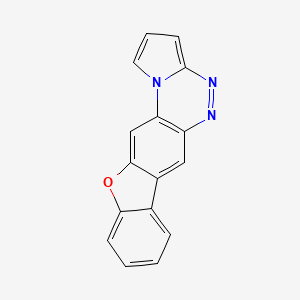
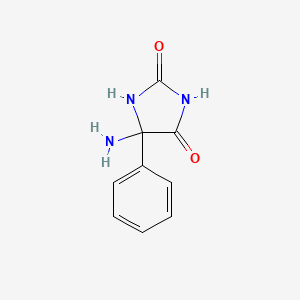
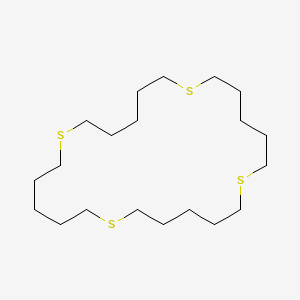
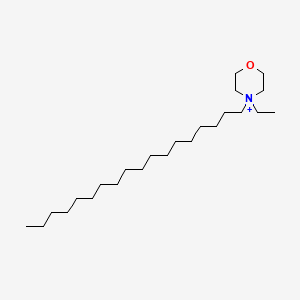
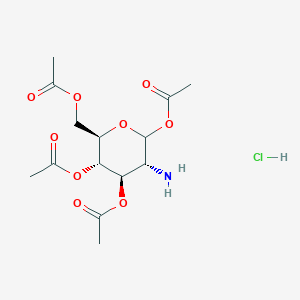

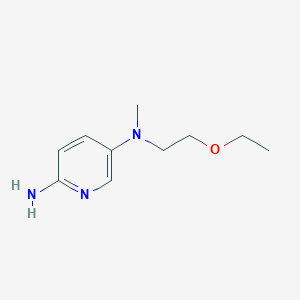
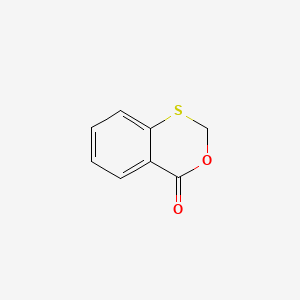
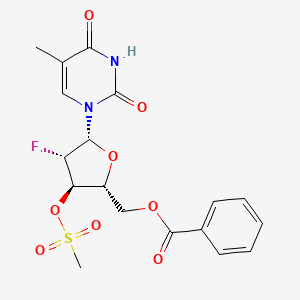
![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)

